REACTION_CXSMILES
|
C(O)(=O)C.[C:5]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[N+:19]([O-])=O)([CH3:8])([CH3:7])[CH3:6]>CO.C(OCC)(=O)C.CCCCCC.[Zn]>[C:5]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[NH2:19])([CH3:8])([CH3:6])[CH3:7]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
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CUSTOM
|
Details
|
the resulting mixture was stirred for 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
|
Details
|
the diluted mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the concentrate was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting solution was washed twice with a saturated aqueous solution of ammonium chloride, once with a saturated aqueous solution of sodium hydrogencarbonate and once with water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through 150 g of silica gel
|
Type
|
WASH
|
Details
|
a gradient elution method
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(N)C=C(C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |